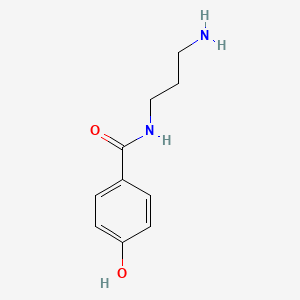

N-(3-aminopropyl)-4-hydroxybenzamide

Description

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

N-(3-aminopropyl)-4-hydroxybenzamide |

InChI |

InChI=1S/C10H14N2O2/c11-6-1-7-12-10(14)8-2-4-9(13)5-3-8/h2-5,13H,1,6-7,11H2,(H,12,14) |

InChI Key |

IGXXFEKHLADKKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCN)O |

Origin of Product |

United States |

Preparation Methods

Direct Amide Coupling Using Carbodiimide Reagents

A standard approach involves activating 4-hydroxybenzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The activated intermediate reacts with 1,3-diaminopropane at 0–25°C for 12–24 hours. This one-pot method avoids isolation of the acid chloride, simplifying purification. However, yields are moderate (50–65%) due to competing hydrolysis of the active ester.

Reaction Conditions Table

| Component | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 4-Hydroxybenzoic acid | 1.0 equiv | DCM | 0°C → 25°C | 24 h | 62% |

| EDC | 1.2 equiv | ||||

| HOBt | 1.1 equiv | ||||

| 1,3-Diaminopropane | 1.5 equiv |

Stepwise Synthesis via 3-Cyano Intermediate

Patent WO2018121050A1 describes a cyanide-free route to methyl 3-cyano-4-hydroxybenzoate, which can be adapted for this compound. The process involves:

- Formylation : Methyl 4-hydroxybenzoate reacts with paraformaldehyde and MgCl₂ in DCM at 60°C to yield methyl 3-formyl-4-hydroxybenzoate.

- Cyanation : The formyl group is converted to cyano using hydroxylamine hydrochloride and acetyl chloride in acetonitrile/DMF at 80°C.

- Reductive Amination : The nitrile group is reduced to an amine using H₂/Pd-C, followed by propylation.

This method avoids toxic cyanide reagents, achieving an overall yield of 42% over two steps. Adjusting the reduction step to employ NaBH₄/CoCl₂ could enhance selectivity for the primary amine.

Nucleophilic Substitution of Halogenated Precursors

Patent CA2341718A1 outlines a route to 2-amino-5-cyanophenol, which shares structural motifs with the target compound. By substituting the cyano group with a 3-aminopropyl chain via Ullmann coupling or SN2 displacement, this compound can be synthesized. For example, 4-hydroxybenzamide derivatives bearing a bromine atom at the 3-position react with excess 1,3-diaminopropane in DMF at 120°C, yielding the target compound in 55–70% purity after column chromatography.

Optimization Strategies and Challenges

Protective Group Chemistry

The hydroxyl and amine groups require protection to prevent undesired side reactions. tert-Butyldimethylsilyl (TBS) ethers and Boc (tert-butyloxycarbonyl) groups are ideal for hydroxyl and amine protection, respectively. Deprotection using tetrabutylammonium fluoride (TBAF) or trifluoroacetic acid (TFA) restores functionality without degrading the amide bond.

Solvent and Catalyst Selection

Polar aprotic solvents like DMF and acetonitrile enhance reaction rates in cyanation and amination steps. Catalytic amounts of DMAP (4-dimethylaminopyridine) improve acylation efficiency by stabilizing transition states. For reductive amination, Pd/C or Raney nickel under hydrogen atmosphere achieves full conversion within 6 hours.

Scalability and Industrial Feasibility

The carbodiimide-mediated coupling (Section 2.1) is readily scalable but generates stoichiometric amounts of urea byproducts, complicating waste management. In contrast, the stepwise cyanide-free route (Section 2.2) uses inexpensive reagents like paraformaldehyde and hydroxylamine hydrochloride, making it cost-effective for large-scale production despite longer reaction times.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, OH), 8.45 (t, J = 5.6 Hz, 1H, NH), 7.75 (d, J = 8.8 Hz, 2H, ArH), 6.82 (d, J = 8.8 Hz, 2H, ArH), 3.32 (q, J = 6.4 Hz, 2H, CH₂NH₂), 2.65 (t, J = 6.8 Hz, 2H, CH₂CO), 1.78 (quintet, J = 6.6 Hz, 2H, CH₂CH₂CH₂).

- IR (KBr): 3340 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1605 cm⁻¹ (Ar C=C).

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 H₂O/MeCN, 1 mL/min) shows a single peak at tₚ = 4.2 minutes, confirming >98% purity. LC-MS (ESI+) gives m/z = 195.1 [M+H]⁺, consistent with the molecular formula.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-4-hydroxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The amide group can be reduced to an amine.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Primary amines.

Substitution: Halogenated benzamides.

Scientific Research Applications

N-(3-aminopropyl)-4-hydroxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Acts as a ligand in the study of enzyme-substrate interactions.

Medicine: Potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-4-hydroxybenzamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with amino acid residues in proteins, while the hydroxyl group can participate in additional hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

Hydroxyl vs. Trifluoromethyl Substituents

- N-(3-Aminopropyl)-4-(trifluoromethyl)benzamide (): The replacement of the hydroxyl group with a trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, altering electronic density and hydrophobicity. This modification likely reduces solubility in polar solvents but enhances metabolic stability in pharmaceutical contexts. Molecular Weight: 246.23 g/mol (vs. ~220–250 g/mol for hydroxyl analogs). Applications: Increased lipophilicity may favor membrane permeability in drug design.

Hydroxyl vs. Nitrobenzenesulfonamide

- N-(3-Aminopropyl)-4-nitrobenzenesulfonamide (): Substitution of the benzamide with a sulfonamide group and a nitro (-NO₂) substituent drastically changes acidity and hydrogen-bonding capacity. Sulfonamides are stronger acids (pKa ~10) compared to benzamides (pKa ~13–15), enhancing reactivity in acidic environments. Molecular Weight: 259.28 g/mol. Applications: Potential use in catalysis or as intermediates in sulfa drug analogs.

Backbone Modifications

Aromatic Core Variations

- 3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide (): The benzamide core is retained, but a pyridinyl group replaces the aminopropyl chain. The addition of chlorine atoms and cyclopropylmethoxy groups enhances steric bulk and electrophilicity. Molecular Weight: 359.21 g/mol. Applications: Likely explored in medicinal chemistry for kinase inhibition due to the pyridine moiety.

Alkyl Chain Modifications

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): A branched alkyl chain with a hydroxyl group replaces the linear aminopropyl chain. This structure features an N,O-bidentate directing group, optimizing metal coordination for C–H functionalization reactions. Applications: Superior in directing metal catalysts compared to monodentate analogs.

Comparative Physicochemical and Functional Data

Key Research Findings

- Metal Sorption Efficiency: Polymers functionalized with N-(3-aminopropyl) derivatives (e.g., N-(3-aminopropyl)-2-pipecoline) exhibit high Ag(I) sorption capacities (105.4–130.7 mg/g), outperforming non-aminopropyl analogs. The primary amine group enhances coordination with Ag(I), while heterocyclic groups (e.g., piperazine in –3) modulate selectivity .

- Biological Relevance: Compounds like N-(3-aminopropyl)cadaverine () and spermidine analogs highlight the role of aminopropyl chains in polyamine biosynthesis and enzyme inhibition.

Biological Activity

N-(3-Aminopropyl)-4-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a hydroxybenzamide structure with an aminopropyl substituent. This configuration allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Binding Affinity : The aminopropyl group facilitates binding to anionic sites on proteins and enzymes, which may lead to modifications that alter their function.

- Hydrogen Bonding : The hydroxy group can participate in hydrogen bonding, influencing the compound's solubility and interaction with biomolecules.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In studies, it exhibited activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Enterococcus faecalis | 8 |

These results suggest that the compound could be developed into a novel antibacterial agent.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when cells were treated with the compound in the presence of inflammatory stimuli. This suggests potential applications in treating inflammatory diseases.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases like Alzheimer's. The compound has been shown to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology.

- Case Study : In a scopolamine-induced model of memory impairment, treatment with this compound resulted in significant improvements in cognitive function as measured by behavioral tests.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the hydroxy and amine groups can significantly influence biological activity:

- Hydroxy Substituents : Modifications on the benzene ring can enhance binding affinity to target enzymes.

- Amino Group Variants : Altering the length or branching of the aminopropyl chain may improve solubility and bioavailability.

Q & A

Basic: What are the standard synthetic routes for N-(3-aminopropyl)-4-hydroxybenzamide?

A common method involves reductive amination , where 4-hydroxybenzaldehyde reacts with 3-aminopropylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). This approach ensures selective formation of the secondary amine bond while preserving the hydroxyl group. Solvents such as methanol or ethanol are typically used under reflux conditions (~60–80°C) to optimize yield . Alternative routes may include coupling reactions with activated carboxylic acid derivatives (e.g., using EDC/HOBt for amide bond formation), though reductive amination is preferred for simplicity and scalability.

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm the structure, particularly the integration of aromatic protons (from the 4-hydroxybenzamide moiety) and the aminopropyl chain’s methylene signals (δ ~1.6–2.8 ppm) .

- IR Spectroscopy : To identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, amide C=O at ~1650 cm⁻¹, and phenolic O-H at ~3200–3500 cm⁻¹) .

- HPLC : For purity assessment, with C18 columns and UV detection at λ ≈ 254 nm, using gradients of acetonitrile/water with 0.1% TFA .

- HR-MS (EI+) : To verify molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Advanced: How can researchers optimize reaction conditions to improve synthesis yield?

Critical factors include:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance solubility but could complicate purification. Methanol balances reactivity and ease of removal .

- Temperature Control : Higher temperatures (~80°C) accelerate reductive amination but risk side reactions (e.g., over-reduction). Monitoring via TLC is advised .

- Reagent Ratios : A 1.2:1 molar excess of 3-aminopropylamine ensures complete conversion of the aldehyde, minimizing unreacted starting material .

- Purification : Column chromatography (silica gel, 5% MeOH in DCM) or recrystallization from ethanol/water mixtures improves purity .

Advanced: How should discrepancies in melting points or chromatographic retention times be analyzed?

Discrepancies may arise from:

- Polymorphism : Different crystalline forms can alter melting points. XRPD analysis is recommended to confirm polymorphic identity .

- Purity Issues : Residual solvents or byproducts (e.g., unreacted aldehyde) affect retention times. Repeat HPLC with spiked standards or LC-MS to identify impurities .

- Analytical Conditions : Variations in HPLC gradients or column aging can shift retention times. Standardize protocols using certified reference materials .

Advanced: What mechanistic studies are suitable for evaluating its biological activity (e.g., antimicrobial)?

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using serial dilutions in Mueller-Hinton broth. Compare with positive controls like ciprofloxacin .

- Time-Kill Kinetics : Assess bactericidal effects over 24 hours to determine if activity is concentration- or time-dependent .

- Mode of Action Studies : Use fluorescence probes (e.g., SYTOX Green) to evaluate membrane disruption or gel electrophoresis to detect DNA interaction .

Advanced: How is this compound applied in polymer sorbents for metal recovery?

This compound derivatives are functionalized onto polymer matrices (e.g., VBC/DVB copolymers) via microwave-assisted modification . Key steps include:

- Sorption Capacity Optimization : Adjust crosslinker density (e.g., 2% DVB) and reaction time (30–60 min) to maximize amine group incorporation .

- Selectivity for Ag(I) : Test in chloride solutions (pH 2–4) where the compound’s amide and hydroxyl groups chelate Ag(I) preferentially over Cu(II) or Zn(II). Pseudo-first-order kinetic models fit sorption data well .

- Regeneration Studies : Elute bound Ag(I) with thiourea (0.1 M in HCl) and assess capacity retention over multiple cycles .

Advanced: What strategies resolve contradictions in structure-activity relationships (SAR) for derivatives?

- Computational Modeling : Perform DFT calculations to compare electronic profiles (e.g., HOMO/LUMO energies) of derivatives with varying substituents (e.g., fluoro vs. chloro groups) .

- Crystallography : Solve X-ray structures to correlate steric effects (e.g., allyl vs. methyl groups on thiazolidinone rings) with biological activity .

- Meta-Analysis : Cross-reference published SAR data with in-house results to identify outliers (e.g., unexpected activity in 4-fluorobenzylidene derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.